1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
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Overview
Description
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromomethylation of 1H-indazole-1-carboxylic acid followed by esterification with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted indazole derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or corresponding reduced esters.
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity to certain receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-, 1,1-dimethylethyl ester
- 1H-Indazole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
Uniqueness
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester is unique due to the presence of both the bromomethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C20H21BrN2O3 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-phenylmethoxyindazole-1-carboxylate |
InChI |
InChI=1S/C20H21BrN2O3/c1-20(2,3)26-19(24)23-18-10-9-15(11-16(18)17(12-21)22-23)25-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
XCUILBNQOWFSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)CBr |
Origin of Product |
United States |
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